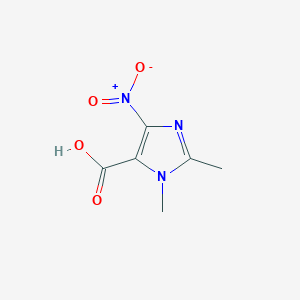

1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid

Description

Propriétés

IUPAC Name |

2,3-dimethyl-5-nitroimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-3-7-5(9(12)13)4(6(10)11)8(3)2/h1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWTUWFTYZFCSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361419 | |

| Record name | 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24813234 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

54828-06-7 | |

| Record name | 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dimethyl-4-nitro-1H-imidazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 1,2-dimethylimidazole followed by carboxylation. The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitroimidazole is then subjected to carboxylation using carbon dioxide in the presence of a suitable base, such as potassium carbonate, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its desired form.

Analyse Des Réactions Chimiques

Functional Group Reactivity and Reaction Types

The compound’s structure includes:

-

Nitro group (position 4): Electron-withdrawing, prone to reduction or substitution.

-

Carboxylic acid (position 5): Acidic, reactive toward esterification, amidation, or decarboxylation.

-

Methyl groups (positions 1 and 2): Electron-donating, may influence regioselectivity in substitution reactions.

Common Reaction Pathways

-

Reduction of the Nitro Group

-

Mechanism : The nitro group undergoes reduction to an amino group under catalytic hydrogenation or chemical reductants.

-

Reagents : Hydrogen gas with palladium catalysts (e.g., Pd/C) or tin(II) chloride in hydrochloric acid.

-

Product : 1,2-Dimethyl-4-amino-1H-imidazole-5-carboxylic acid.

-

-

Carboxylic Acid Derivatization

-

Esterification : Reaction with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H₂SO₄, HCl).

-

Amidation : Conversion to amides using reagents like thionyl chloride (SOCl₂) followed by amines.

-

Products :

-

Esters : Methyl or ethyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate.

-

Amides : N-substituted derivatives (e.g., N-methylamide).

-

-

-

Substitution Reactions

-

Nitro Group Replacement : Nucleophilic aromatic substitution under basic conditions (e.g., NaOH, NaOMe) with nucleophiles such as amines or hydroxyl groups.

-

Regioselectivity : The methyl groups at positions 1 and 2 may direct incoming nucleophiles to positions 3 or 5 of the imidazole ring.

-

-

Decarboxylation

-

Conditions : Heating in acidic or basic environments may lead to loss of CO₂, forming a substituted imidazole.

-

Reaction Conditions and Reagents

| Reaction Type | Reagents | Conditions | Key Products |

|---|---|---|---|

| Nitro Reduction | H₂ (Pd/C), SnCl₂/HCl | Room temperature or mild heating (40–60°C) | 4-Amino derivative |

| Esterification | Alcohols (MeOH, EtOH), H₂SO₄ | Reflux (50–100°C) | Methyl/ethyl esters |

| Amidation | SOCl₂, followed by amines (e.g., NH₃) | Anhydrous conditions, then room temp. | N-substituted amides |

| Substitution | NaOH, NaOMe, nucleophiles (e.g., NH₂⁻) | Aqueous or alcoholic solutions, reflux | Substituted imidazoles |

Structural and Mechanistic Insights

-

Electron Distribution : The nitro group’s electron-withdrawing nature activates the imidazole ring for nucleophilic substitution, particularly at positions adjacent to the nitro group.

-

Steric Effects : The methyl groups at positions 1 and 2 may hinder substitution at nearby positions but enhance stability of intermediates.

-

Spectral Analysis : Characterization of reaction products is typically done via IR (e.g., carboxylic acid absorption at ~1700 cm⁻¹), ¹H/¹³C NMR, and mass spectrometry .

Applications De Recherche Scientifique

Medicinal Chemistry

DMNICA is primarily recognized for its role in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential as anti-parasitic agents against protozoan infections. The compound serves as an intermediate in the synthesis of drugs like metronidazole and tinidazole, which are widely used to treat infections caused by anaerobic bacteria and protozoa .

Structure-Based Drug Design

The compound is utilized in structure-based drug design (SBDD) due to its ability to form stable complexes with biomolecules. Researchers employ DMNICA in computational studies to refine ligand binding affinities and optimize drug candidates through molecular docking studies .

Biomolecular Studies

DMNICA has been applied in the study of biomolecule-ligand interactions, particularly in free energy calculations essential for understanding binding mechanisms. This application is crucial for drug discovery processes where precise interaction profiles between drugs and their targets are needed .

Case Study 1: Antiparasitic Activity

A study conducted on the efficacy of DMNICA derivatives against Giardia lamblia demonstrated significant antiparasitic activity. The derivatives exhibited IC50 values comparable to established treatments, indicating their potential as alternative therapies for protozoan infections .

Case Study 2: Computational Drug Design

In a computational study involving DMNICA, researchers performed molecular dynamics simulations to analyze the stability of drug-ligand complexes. The findings highlighted that modifications to the imidazole ring could enhance binding affinity to target proteins involved in disease pathways .

Data Tables

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of anti-parasitic drugs | Effective against protozoan infections |

| Structure-Based Drug Design | Optimization of ligand interactions | Improved binding profiles through computational modeling |

| Biomolecular Studies | Analysis of ligand-receptor complexes | Enhanced understanding of drug-target interactions |

Mécanisme D'action

The mechanism of action of 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid is largely dependent on its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The overall mechanism involves interactions with molecular targets such as enzymes and receptors, modulating their function and leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the imidazole ring significantly alters physicochemical properties. For example:

- 1,2-Dimethyl-5-nitro-1H-imidazole derivatives (): These isomers feature a nitro group at position 5 instead of 3. The nitro group’s electron-withdrawing effect at position 5 may reduce the acidity of a carboxylic acid group (if present) compared to position 4 due to differing resonance effects. Such positional isomerism can also influence intermolecular interactions and melting points .

- 1,2-Dimethyl-1H-imidazole-5-carboxylic acid (): Lacking the nitro group, this analog has a molecular weight of 140.14 g/mol (vs. 185.14 g/mol for the nitro derivative) and a simpler electronic profile.

Table 1: Substituent Effects on Key Properties

*Calculated based on molecular formula (C₆H₇N₃O₄).

Functional Group Modifications: Carboxylic Acid vs. Ester Derivatives

Replacing the carboxylic acid with an ester group alters solubility and reactivity. For example:

- Ethyl 4-(3,4-dimethoxyphenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate (, Compound 3l): This ester derivative has a melting point of 115–116°C. The ester group increases hydrophobicity compared to the carboxylic acid, reducing water solubility but enhancing lipid membrane permeability .

- Methyl 1-(4-chlorophenyl)-2,4-diphenyl-1H-imidazole-5-carboxylate (, Compound 3j): The electron-withdrawing chlorine substituent and aromatic groups further elevate the melting point (157–158°C), highlighting how substituents influence thermal stability .

Table 2: Impact of Functional Groups on Physical Properties

| Compound (Example) | Functional Group | Melting Point (°C) | Key Structural Features |

|---|---|---|---|

| This compound | COOH | Not reported | High polarity, acidic |

| Ethyl 4-(3,4-dimethoxyphenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate (3l) | COOEt | 115–116 | Hydrophobic ester, methoxy groups |

| Methyl 1-(4-chlorophenyl)-2,4-diphenyl-1H-imidazole-5-carboxylate (3j) | COOMe | 157–158 | Chlorine and phenyl groups enhance stability |

Benzimidazole vs. Imidazole Core

Benzimidazole derivatives (e.g., 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid, ) exhibit extended aromatic systems compared to imidazoles.

Activité Biologique

1,2-Dimethyl-4-nitro-1H-imidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, alongside relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a nitro group, which is known for enhancing biological activity through various mechanisms. Its structure allows for interactions with multiple biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . A study reported its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action involves the reduction of the nitro group to form reactive intermediates that can inhibit DNA synthesis and induce cell death through oxidative stress .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential . Studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and the modulation of various signaling pathways. For instance, in vitro assays demonstrated that treatment with this compound led to significant reductions in cell viability in several cancer cell lines, including breast and lung cancer .

Case Study: In Vitro Anticancer Activity

In a recent study, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated an IC50 value of approximately 20 μM for MCF-7 and 25 μM for A549 cells, suggesting potent anticancer activity .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound exhibits anti-inflammatory effects . It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The IC50 values against COX-1 and COX-2 were reported as follows:

Table 2: Inhibition of COX Enzymes

| Enzyme | IC50 (μM) |

|---|---|

| COX-1 | 28.39 |

| COX-2 | 23.80 |

This inhibition suggests potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with cellular components. The nitro group undergoes bioreduction to generate reactive species that can damage cellular macromolecules such as DNA and proteins. Additionally, the imidazole ring facilitates interactions with various enzymes and receptors involved in metabolic pathways .

Q & A

Q. What are the optimal synthetic routes for 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylic acid?

Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions using intermediates like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole. A key method involves tetrakis(dimethylamino)ethylene (TDAE)-mediated coupling with aromatic carbonyl derivatives or α-carbonyl esters under mild conditions (DMF, 60–80°C). Purification typically involves column chromatography with ethyl acetate/hexane gradients and recrystallization from ethanol . For analogous imidazole-carboxylic acids, cyclocondensation of acetoacetate derivatives with hydrazines followed by nitration and hydrolysis is also viable .

Q. How can this compound be characterized spectroscopically?

Methodological Answer:

- IR Spectroscopy: Identify characteristic peaks for nitro (1520–1350 cm⁻¹), carboxylic acid (2500–3300 cm⁻¹, broad O-H stretch), and imidazole ring (C=N stretch ~1600 cm⁻¹).

- NMR:

- ¹H NMR: Methyl groups (δ 2.5–3.0 ppm), aromatic protons (δ 7.0–8.5 ppm), and carboxylic acid proton (δ 12–13 ppm, if free acid).

- ¹³C NMR: Carboxylic acid carbon (δ 165–175 ppm), nitro group adjacent carbons (δ 120–140 ppm).

- Mass Spectrometry: ESI-MS or HRMS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Cross-reference with NIST Chemistry WebBook data for nitro-imidazole derivatives to validate assignments .

Q. What are the stability considerations during storage and handling?

Methodological Answer:

- Storage: Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent nitro group degradation or carboxylic acid dimerization.

- Handling: Use moisture-free conditions (glovebox) to avoid hydrolysis. Monitor for color changes (yellowing indicates decomposition). Safety protocols include PPE (nitrile gloves, lab coat) and fume hood use due to potential irritancy .

Advanced Research Questions

Q. How can computational methods predict reactivity of the nitro and carboxylic acid groups?

Methodological Answer:

- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) basis sets to study nitro group reduction potentials or carboxylic acid deprotonation.

- Molecular Electrostatic Potential (MEP): Map charge distribution to identify nucleophilic/electrophilic sites.

- Reactivity Studies: Compare with 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (analogous structure) to model tautomerism or hydrogen bonding .

Q. How to resolve contradictions in spectral data between synthesized batches?

Methodological Answer:

- Step 1: Re-run NMR with deuterated DMSO to check for residual solvents or water.

- Step 2: Use 2D NMR (COSY, HSQC) to confirm connectivity, especially if impurities arise from incomplete nitration.

- Step 3: Perform X-ray crystallography (if crystalline) to resolve ambiguities in nitro group orientation or hydrogen bonding .

Q. What strategies enable selective functionalization of the imidazole ring?

Methodological Answer:

- Nitro Group Reduction: Use H₂/Pd-C in ethanol to yield amine intermediates without affecting the carboxylic acid.

- Carboxylic Acid Derivatization: Convert to acyl chlorides (SOCl₂, 60°C) for amide coupling.

- Regioselective Substitution: Exploit steric hindrance from methyl groups (C1 and C2) to direct reactions to C4 or C5 positions .

Q. How to design biological activity studies for this compound?

Methodological Answer:

- Target Selection: Prioritize enzymes with imidazole-binding pockets (e.g., histidine decarboxylase) or nitroreductase-activated prodrug systems.

- Assay Design:

- Enzyme inhibition: Fluorescence-based assays with NADPH cofactor monitoring.

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa) at 10–100 μM concentrations.

- Metabolic Stability: Test microsomal half-life (rat liver microsomes) to assess pharmacokinetic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.